N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide
Overview
Description
N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[63001,5]undecan-7-yl]thiophen-2-yl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a diazatricycloundecane core, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide typically involves multiple steps:
Formation of the Diazatricycloundecane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricycloundecane structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, using a chlorophenyl derivative and a suitable catalyst.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Acetylation: The final step involves the acetylation of the thiophene ring to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(1S,5S,7S)-3-[(3-bromophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide
- N-[5-[(1S,5S,7S)-3-[(3-fluorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide
Uniqueness
N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[63001,5]undecan-7-yl]thiophen-2-yl]acetamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-[5-[(1S,5S,7S)-3-[(3-chlorophenyl)methyl]-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]thiophen-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-14(27)24-20-7-6-19(29-20)18-11-16-13-25(12-15-4-2-5-17(23)10-15)21(28)22(16)8-3-9-26(18)22/h2,4-7,10,16,18H,3,8-9,11-13H2,1H3,(H,24,27)/t16-,18-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQEAAQZIPMJQ-ZJBJCVSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(S1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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